

Technical Guide: Discovery and Synthesis of CDK8/19-IN-51

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Compound of Interest

Compound Name: CDK8/19-IN-51

Cat. No.: B1192480

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Executive Summary & Biological Context

CDK8/19-IN-51 (also identified in literature as Compound 51) is a potent, selective, and orally bioavailable Type I inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. It represents a critical evolution in the chemical probe landscape, designed to overcome the metabolic instability inherent in earlier scaffolds like CCT251545.

The Target: Mediator Kinase Module

CDK8 and its paralog CDK19 form the kinase module of the Mediator complex, a transcriptional co-regulator essential for RNA Polymerase II activity.[1][2][3] Unlike cell-cycle CDKs (e.g., CDK1/2), CDK8/19 regulate stress-response pathways and oncogenic signaling, particularly the Wnt/

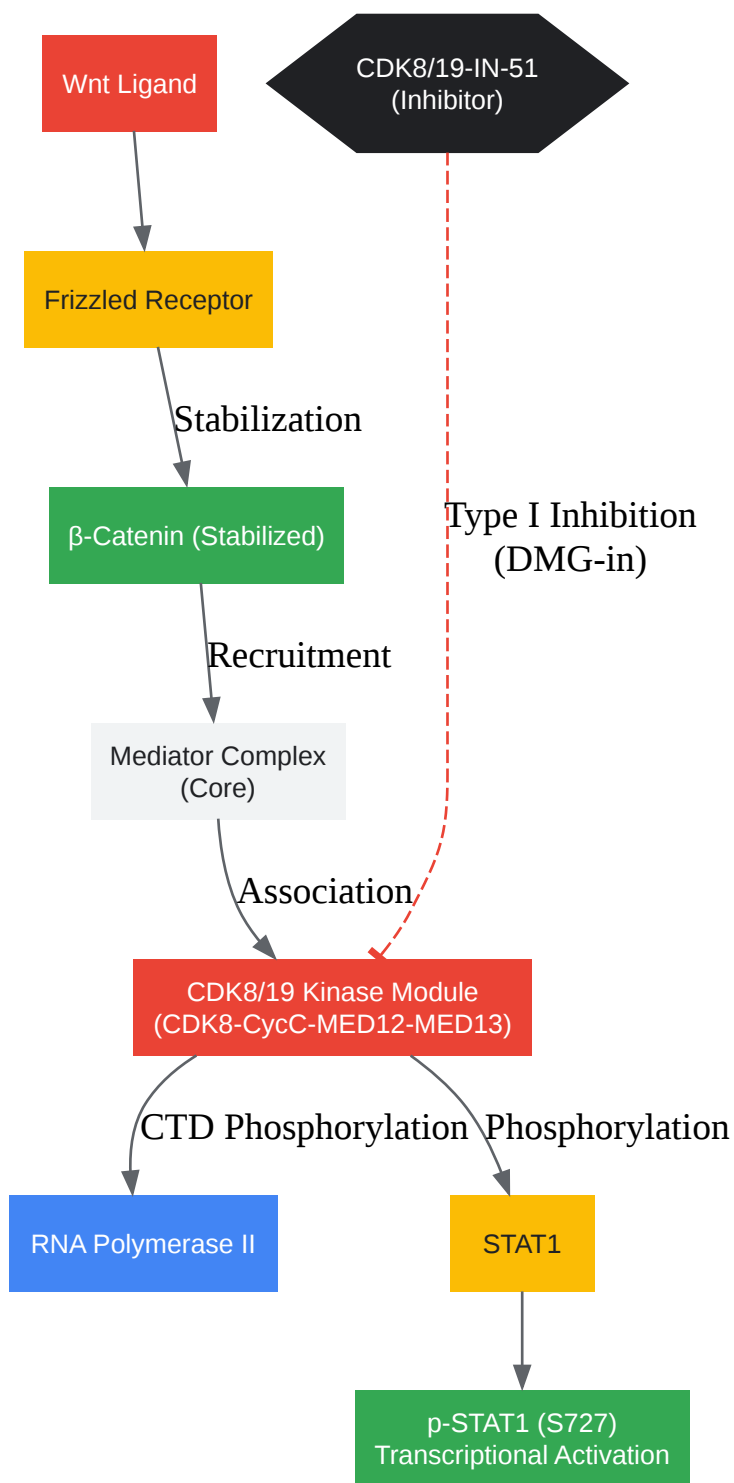
-catenin and STAT1 pathways.

- Therapeutic Rationale: Dysregulation of CDK8 is implicated in colorectal cancer (CRC) and acute myeloid leukemia (AML).

- Mechanism of Action: **CDK8/19-IN-51** binds in the ATP-binding pocket (DMG-in conformation), preventing the phosphorylation of the STAT1 transactivation domain (Ser727) and suppressing Wnt-dependent transcription.

Pathway Visualization

The following diagram illustrates the regulatory role of CDK8/19 and the intervention point of IN-51.



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Figure 1: Mechanism of Action. **CDK8/19-IN-51** inhibits the kinase module, blocking STAT1 Ser727 phosphorylation and Wnt-driven transcription.

Discovery Logic: Scaffold Morphing & SAR

The discovery of **CDK8/19-IN-51** was driven by the need to improve the physicochemical properties of the precursor molecule, CCT251545. While CCT251545 was potent, it suffered from rapid metabolism by Aldehyde Oxidase (AO) and high efflux ratios.

The "Scaffold Hop" Strategy

Researchers utilized a scaffold morphing approach, transitioning from a 3,4,5-trisubstituted pyridine (CCT251545) to a 1,6-naphthyridine core.^[4]

Feature	Precursor (CCT251545)	Lead (CDK8/19-IN-51)	Rationale
Core Scaffold	Pyridine	1,6-Naphthyridine	Increased rigidity and novel IP space.
Metabolic Liability	High (AO substrate)	Low	The electron-deficient pyridine was prone to nucleophilic attack by AO.
Blocking Group	None at C-6	5-Amino group	Introduction of an amino group at C5 of the naphthyridine blocks AO metabolism sterically and electronically.
Solubility	Moderate	High	The 3-methoxyazetidine amide improves aqueous solubility and lowers logD.

Structure-Activity Relationship (SAR) Data

The optimization focused on the R-groups at the 2- and 8-positions of the naphthyridine ring.

Compound	Core	R1 (C8)	R2 (C2)	CDK8 IC50 (nM)	CDK19 IC50 (nM)
CCT251545	Pyridine	4-(1-methylpyrazol-4-yl)phenyl	Cyclopropylamide	5.0	6.0
Intermediate A	1,6-Naphthyridine	4-(1-methylpyrazol-4-yl)phenyl	Methyl ester	12.0	14.0
IN-51	1,6-Naphthyridine	4-(1-methylpyrazol-4-yl)phenyl	3-methoxyazetidine	5.1	5.6

Chemical Synthesis Protocol

The synthesis of **CDK8/19-IN-51** requires a convergent approach, building the 1,6-naphthyridine core followed by late-stage functionalization.

Retrosynthetic Analysis

- Disconnection 1: Amide bond formation at C2.
- Disconnection 2: Suzuki-Miyaura coupling at C8 (Biaryl bond).
- Disconnection 3: Formation of the 5-amino-1,6-naphthyridine core.

Step-by-Step Synthesis Workflow

The following protocol is based on the optimized route described in ACS Medicinal Chemistry Letters (2017).

Step 1: Construction of the Naphthyridine Core

- Reagents: 4-Amino-2-chloropyridine, Ethyl pyruvate, AlCl₃.
- Procedure: A Friedlander-type condensation or similar cyclization is utilized. 4-amino-2-chloropyridine is reacted with ethyl pyruvate in the presence of a Lewis acid (AlCl₃) to yield

ethyl 5-hydroxy-1,6-naphthyridine-2-carboxylate.

- Note: The hydroxy group at C5 is a handle for subsequent chlorination and amination.

Step 2: Chlorination and Amination (Blocking AO)

- Reagents: POCl₃ (Phosphorus oxychloride), then NH₃/MeOH (Ammonia in methanol).
- Procedure:
 - Reflux the 5-hydroxy intermediate with neat POCl₃ to generate the 5-chloro derivative.
 - Perform Nucleophilic Aromatic Substitution (S_NAr) using ammonia in methanol at elevated temperature (sealed tube, 100°C) to install the 5-amino group.
 - Critical Checkpoint: This 5-amino group is the "shield" against Aldehyde Oxidase.

Step 3: Bromination/Activation at C8

- Reagents: NBS (N-Bromosuccinimide), DMF.
- Procedure: Selective bromination of the 5-amino-1,6-naphthyridine ester at the 8-position.
- Yield: Typically 60-70%.

Step 4: Suzuki-Miyaura Coupling (C8 Functionalization)

- Reagents: 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
- Procedure:
 - Degas the solvent mixture.
 - Add the boronate ester (the "tail" of the inhibitor) and the brominated naphthyridine core.
 - Heat to 90°C under N₂ atmosphere for 4 hours.
 - Purify via flash chromatography.

Step 5: Saponification and Amide Coupling (Final Step)

- Reagents: LiOH (Saponification), then HATU, DIPEA, 3-methoxyazetidine hydrochloride.
- Procedure:
 - Hydrolyze the ethyl ester using LiOH in THF/Water to obtain the carboxylic acid.
 - Activate the acid with HATU in DMF.
 - Add 3-methoxyazetidine hydrochloride and DIPEA.
 - Stir at Room Temperature for 2 hours.
- Purification: Reverse-phase HPLC.
- Final Product: **CDK8/19-IN-51**.

Synthesis Flowchart



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Figure 2: Synthetic route for **CDK8/19-IN-51**. The sequence highlights the introduction of the 5-amino group prior to the key coupling steps.

Experimental Validation Protocols

A. In Vitro Kinase Assay (Lanthascreen)

To verify the potency of the synthesized compound, a FRET-based binding assay is standard.

- Reagents: Recombinant CDK8/Cyclin C complex, Eu-anti-GST antibody, AlexaFluor 647-labeled Tracer (e.g., Kinase Tracer 236).

- Setup: Mix CDK8 enzyme (5 nM final) with the antibody (2 nM) and tracer in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Inhibition: Add **CDK8/19-IN-51** (serially diluted in DMSO) to the wells.
- Incubation: 1 hour at Room Temperature.
- Readout: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).
- Analysis: Plot the emission ratio against log[Inhibitor] to determine IC₅₀.
 - Expected Result: IC₅₀ < 10 nM.^{[5][6][7]}

B. Cellular Biomarker Assay (p-STAT1 S727)

This assay confirms target engagement in a cellular context (e.g., SW620 colorectal cancer cells).

- Cell Culture: Seed SW620 cells in 96-well plates.
- Treatment: Treat cells with **CDK8/19-IN-51** for 2–4 hours.
- Stimulation: (Optional) Stimulate with IFN-gamma if basal p-STAT1 is low, though CDK8 regulates basal S727 in many CRC lines.
- Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.
- Detection: Perform Western Blot or ELISA using an antibody specific for Phospho-STAT1 (Ser727).
- Normalization: Normalize against Total STAT1 or GAPDH.
 - Validation: A dose-dependent decrease in p-STAT1 S727 without affecting Total STAT1 levels confirms specific CDK8 inhibition.

References

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